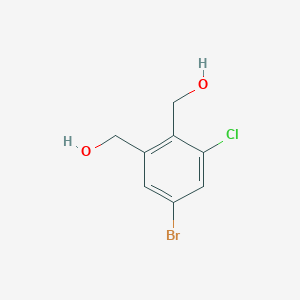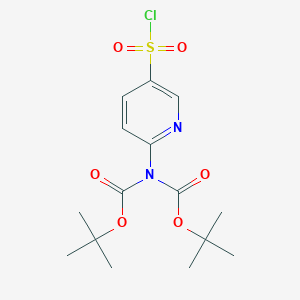
tert-Butyl (tert-butoxycarbonyl)(5-(chlorosulfonyl)pyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(1,1-dimethylethyl) 2-[5-(chlorosulfonyl)-2-pyridinyl]imidodicarbonate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorosulfonyl group and an imidodicarbonate moiety. The presence of tert-butyl groups adds to its steric hindrance, making it an interesting subject for chemical studies.
Métodos De Preparación
The synthesis of 1,3-Bis(1,1-dimethylethyl) 2-[5-(chlorosulfonyl)-2-pyridinyl]imidodicarbonate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the introduction of the chlorosulfonyl group. The imidodicarbonate moiety is then attached through a series of condensation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1,3-Bis(1,1-dimethylethyl) 2-[5-(chlorosulfonyl)-2-pyridinyl]imidodicarbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorosulfonyl group can be substituted with nucleophiles to form a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Bis(1,1-dimethylethyl) 2-[5-(chlorosulfonyl)-2-pyridinyl]imidodicarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(1,1-dimethylethyl) 2-[5-(chlorosulfonyl)-2-pyridinyl]imidodicarbonate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various chemical and biological applications to modify or inhibit the function of target molecules.
Comparación Con Compuestos Similares
1,3-Bis(1,1-dimethylethyl) 2-[5-(chlorosulfonyl)-2-pyridinyl]imidodicarbonate can be compared with other similar compounds such as:
1,3-Bis(1,1-dimethylethyl)benzene: This compound lacks the chlorosulfonyl and imidodicarbonate groups, making it less reactive.
2,5-Bis(1,1-dimethylethyl)phenol: This compound has a phenol group instead of a pyridine ring, leading to different chemical properties and reactivity. The uniqueness of 1,3-Bis(1,1-dimethylethyl) 2-[5-(chlorosulfonyl)-2-pyridinyl]imidodicarbonate lies in its combination of functional groups, which confer specific reactivity and applications.
Propiedades
Fórmula molecular |
C15H21ClN2O6S |
|---|---|
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
tert-butyl N-(5-chlorosulfonylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C15H21ClN2O6S/c1-14(2,3)23-12(19)18(13(20)24-15(4,5)6)11-8-7-10(9-17-11)25(16,21)22/h7-9H,1-6H3 |
Clave InChI |
CPPVGPOOEISWGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1=NC=C(C=C1)S(=O)(=O)Cl)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13939928.png)
![Spiro[3.4]oct-6-ene-1,3-dione](/img/structure/B13939935.png)

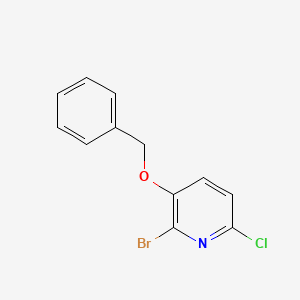


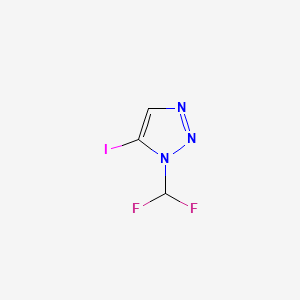
![2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13939954.png)
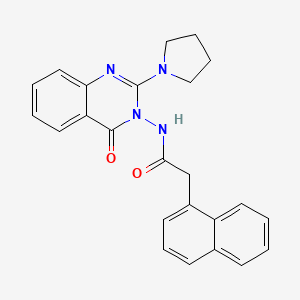
![1H-Naphtho[2,1-b]pyran-1-one, 3-acetyl-7,8-dimethoxy-2-methyl-](/img/structure/B13939966.png)
![3-Bromo-6-fluorobenzo[b]thiophene](/img/structure/B13939974.png)


